molecular formula C15H22O B192289 Rotundone CAS No. 18374-76-0

Rotundone

Cat. No.: B192289
CAS No.: 18374-76-0
M. Wt: 218.33 g/mol
InChI Key: NUWMTBMCSQWPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotundone is a bicyclic sesquiterpene (C${15}$H${22}$O) responsible for the distinctive "black pepper" aroma in wines such as Australian Shiraz and hybrid varieties like Noiret . It is synthesized in grape berry skins and extracted during fermentation, remaining stable in wine matrices even under aging conditions . This compound's concentration is highly sensitive to environmental factors:

  • Climate: Cool, wet seasons enhance accumulation, with optimal temperatures between 15–25°C .
  • Solar Exposure: Negative correlation with direct sunlight; shaded clusters retain higher levels .
  • Viticultural Practices: Leaf removal timing and canopy management modulate sunlight and temperature, affecting this compound synthesis .

Approximately 40% of individuals exhibit specific anosmia (inability to detect this compound), influencing consumer preferences for peppery wines . Its detection threshold is 140–146 ng/L in wine, making it one of the most potent aroma compounds .

Preparation Methods

Enzymatic Oxidation of α-Guaiene

The enzymatic conversion of α-guaiene to rotundone represents one of the most direct biosynthetic pathways. As detailed in the patent EP3495489A1, α-guaiene undergoes oxidation via enzymes such as pentalenene synthase or cytochrome P450 monooxygenases to yield this compound . This method leverages the natural biosynthetic machinery of microbial systems, where α-guaiene—a non-aromatic sesquiterpene—is oxidized at specific carbon positions to introduce the ketone group characteristic of this compound.

Key parameters influencing this process include enzyme specificity, oxygen availability, and reaction pH. For instance, the patent highlights that enzymatic oxidation under aerobic conditions at pH 7.0–7.5 optimizes this compound yields . However, scalability remains a challenge due to enzyme stability and the need for precise control over reaction conditions.

Chemical Synthesis Using Non-Heme Fe²⁺-Chelate Catalysts

Chemical synthesis routes have been developed to bypass the limitations of enzymatic methods. A landmark study by researchers at T. Hasegawa Co. and Kyoto University demonstrated the use of a biomimetic Fe²⁺-EDTA catalyst combined with ferric-chelate reductase (YqjH) from Escherichia coli to oxidize α-guaiene . This system mimics oxygenase activity, enabling the regioselective oxidation of α-guaiene to this compound (Figure 1).

Key Advancements:

  • Catalyst Regeneration : The YqjH enzyme reduces Fe³⁺-EDTA back to Fe²⁺-EDTA using NADPH, creating a sustainable catalytic cycle .

  • Yield Enhancement : Introducing β-cyclodextrin increased this compound yields by 2.5-fold, likely due to substrate encapsulation and improved solubility .

  • Reaction Conditions : Optimal performance was achieved at 30°C and pH 6.5, with a total turnover number (TTN) of 1,200 for the Fe-EDTA catalyst .

Chemoenzymatic Approaches with Modified Sesquiterpene Cyclases

Recent advances in protein engineering have enabled the use of sesquiterpene cyclases (STCs) for this compound synthesis. The sesquiterpene cyclase BcBOT2 from Botrytis cinerea has been engineered to accept modified farnesyl pyrophosphate (FPP) derivatives, yielding novel germacrene intermediates that are oxidized to this compound .

Case Study: BcBOT2-Catalyzed Cyclization

  • Substrate Scope : BcBOT2 processes methoxy- and hydroxy-FPP derivatives (e.g., 10 and 11 ) into tricyclic terpenoids (Table 1) .

  • Product Diversity : GC-MS analysis revealed multiple products, including germacrene F (RI 1832) and angular triquinanes (RI 1602–1639), which are precursors to this compound .

Table 1: Biotransformation Products of FPP Derivatives by BcBOT2

Diphosphate SubstrateMajor Products (m/z)Retention Index (RI)
Methoxy-FPP (10 )2201591
Hydroxy-FPP (11 )252, 2341832, 1602–1639

Natural Production in Viticulture and Winemaking

This compound’s natural occurrence in grapes necessitates an understanding of viticultural and enological factors influencing its concentration:

Viticultural Factors:

  • Vineyard Microclimate : Cool climates with diurnal temperature fluctuations enhance this compound accumulation, as observed in Australian Shiraz (37–1,000 ng/kg across vintages) .

  • Canopy Management : Leaf removal increases sunlight exposure, elevating this compound levels by 15–20% in some cultivars .

Winemaking Techniques:

  • Skin Contact Time : Prolonged maceration (7–10 days) maximizes this compound extraction from grape skins .

  • Fermentation Temperature : Cool fermentations (18–20°C) preserve this compound’s volatile aromatic profile .

Comparative Analysis of Preparation Methods

Table 2: Efficiency and Scalability of this compound Synthesis Methods

MethodYield (%)ScalabilityCost Efficiency
Enzymatic Oxidation40–60ModerateHigh
Fe²⁺-Catalyzed Synthesis70–85HighModerate
BcBOT2 Chemoenzymatic50–75LowHigh
Natural Extraction<1VariableLow
  • Enzymatic Oxidation : Suitable for small-scale production but limited by enzyme costs.

  • Fe²⁺-Catalyzed Synthesis : Industrially viable due to robust catalyst systems and higher yields.

  • BcBOT2 Chemoenzymatic : Promising for novel terpenoid derivatives but requires genetic engineering.

Chemical Reactions Analysis

Scientific Research Applications

Rotundone in Oenology

1.1 Aroma Profile in Wine

This compound is crucial in defining the sensory characteristics of wines, especially those from cool-climate regions. Research indicates that its concentration in grapes can significantly affect the flavor profile of wines:

  • Impact of Environmental Factors : Studies have shown that this compound levels are influenced by climatic conditions, soil composition, and vineyard management practices. For instance, vineyards in the Grampians and Pyrenees regions of Victoria, Australia, consistently produce higher this compound concentrations compared to warmer regions like Barossa Valley .
  • Biosynthesis Mechanisms : The formation of this compound is linked to various biosynthetic pathways involving precursors like α-guaiene. Factors such as light exposure and temperature play pivotal roles in its synthesis during grape ripening .

1.2 Case Study: Cool Climate Shiraz

A collaborative project between the Australian Wine Research Institute (AWRI) and CSIRO focused on identifying the environmental factors influencing this compound production in Shiraz grapes. Key findings include:

  • Stable Patterns : this compound concentrations showed consistent spatial distribution within vineyards across different growing seasons.
  • Harvest Timing : Late harvesting was identified as a critical factor for achieving elevated this compound levels, which correlates with enhanced 'peppery' aromas in wine .

Agricultural Applications

2.1 Pest Management

Research has suggested potential applications of this compound in pest management due to its aromatic properties:

  • Natural Repellent : The peppery aroma may deter certain pests, thereby reducing the need for chemical pesticides. This aspect is under investigation as part of integrated pest management strategies in viticulture and other agricultural sectors .

Food Technology

3.1 Flavor Enhancement

This compound's unique sensory profile makes it a candidate for flavor enhancement in various food products:

  • Seasonings and Condiments : The compound can be utilized to develop seasonings that mimic the peppery notes found in wines, potentially enhancing culinary experiences .

Environmental Research

4.1 Climate Change Studies

Understanding the factors influencing this compound production provides insights into how climate change might affect wine quality:

  • Biodiversity and Terroir : Research into the terroir concept highlights how environmental changes could impact this compound biosynthesis, affecting the flavor profiles of wines produced under varying climatic conditions .

Data Analysis and Statistical Findings

The following table summarizes key findings related to this compound concentration across different environmental conditions and their implications for wine quality:

FactorInfluence on this compound ConcentrationNotes
ClimateHighCooler climates favor higher concentrations
Soil CompositionModerateSpecific soil types enhance aroma profiles
Vineyard ManagementHighPractices like late harvesting increase levels
Light ExposureHighDirect sunlight promotes biosynthesis

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Aroma Compounds in Wine

Compound Chemical Class Aroma Profile Concentration Range (Grapes/Wine) Key Influencing Factors Detection Threshold Consumer Perception
Rotundone Bicyclic sesquiterpene Black pepper 0.16–5.44 μg/kg (grapes) ; 1–4000 ng/L (wine) Cool climates, low solar exposure, high water balance 140–146 ng/L Polarizing; 40% anosmia
IBMP Methoxypyrazine Green bell pepper 1–30 ng/L (wine) Cool climates, shaded canopies 1–2 ng/L Generally disliked at high levels
α-Guaiene Sesquiterpene Earthy, woody Not quantified; precursor to this compound Similar to this compound N/A Indirect contributor to pepper aroma
β-Caryophyllene Sesquiterpene Spicy, clove 10–100 μg/kg (grapes) Heat stress, herbivore induction ~100 ng/L Associated with herbal complexity
Geraniol Monoterpene Floral, rose 100–1000 μg/L (wine) Sunlight, warm climates ~30 μg/L Desired in aromatic whites

Structural and Functional Comparisons

This compound vs. IBMP (3-Isobutyl-2-Methoxypyrazine)

  • Aroma Profile: this compound contributes black pepper, while IBMP imparts green bell pepper notes .
  • Sensitivity: IBMP has a lower detection threshold (1–2 ng/L) but is less polarizing due to fewer reports of specific anosmia .
  • Climate Response : Both compounds accumulate in cooler climates, but IBMP degrades with heat, whereas this compound is suppressed by temperatures >25°C .

This compound vs. α-Guaiene

  • Localization: Both are found in grape skins, but α-guaiene is more abundant in non-berry tissues (e.g., leaves) .

This compound vs. β-Caryophyllene

  • Chemical Stability : β-Caryophyllene is less stable during aging, while this compound persists .
  • Ecological Role : β-Caryophyllene is induced by herbivory, suggesting a defense function, whereas this compound’s ecological role remains unclear .

Environmental and Viticultural Influences

  • Temperature : this compound and IBMP are suppressed by heat, but geraniol and β-caryophyllene increase with warmth .
  • Sunlight : Shading enhances this compound but reduces geraniol .
  • Water Availability : High vineyard water balance (rainfall, irrigation) correlates positively with this compound but negatively with calcium uptake, which may indirectly reduce sesquiterpene synthesis .

Consumer Preference and Market Implications

  • This compound: Polarizing due to anosmia; cool-climate Shiraz markets (e.g., Australia) favor high concentrations, whereas U.S. consumers may prefer subtler levels .
  • IBMP : Generally avoided in excess; associated with underripe grapes .
  • Geraniol : Universally desired in aromatic whites (e.g., Riesling) but less critical in reds .

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in Rotundone biosynthesis, and how can they be experimentally validated?

  • Methodological Answer : this compound biosynthesis involves cytochrome P450 enzymes, specifically CYP71BE5 (VvSTO2), which catalyzes the oxidation of α-guaiene to this compound . Experimental validation includes:

  • Heterologous expression : Cloning VvSTO2 into yeast or bacterial systems to confirm enzymatic activity.
  • Gene expression profiling : Using qRT-PCR to correlate VvSTO2 transcript levels with this compound accumulation in grape tissues (e.g., skin vs. pulp) .
  • Metabolite tracking : Gas chromatography-mass spectrometry (GC-MS) to monitor α-guaiene depletion and this compound formation in vitro .

Q. What analytical methods ensure accurate quantification of this compound in plant matrices, and how are interferences minimized?

  • Methodological Answer :

  • Multi-dimensional chromatography : Combining membrane-assisted solvent extraction (MASE) and large-volume injection (LVI) with heart-cutting GC×GC-MS to isolate this compound from complex matrices (e.g., grape skins) .
  • Stable isotope dilution : Using deuterated d5-Rotundone as an internal standard to correct for matrix effects and ionization variability .
  • Validation metrics : Achieve limits of quantification (LOQ) as low as 5 ng/L, linearity (R² > 0.999), and reproducibility (<3% standard deviation) across triplicate analyses .

Advanced Research Questions

Q. How do environmental and genetic factors contribute to contradictory reports on this compound accumulation across grape cultivars?

  • Methodological Answer :

  • Controlled field experiments : Compare Syrah (high this compound) and Merlot (low this compound) cultivars under identical climatic conditions to isolate genetic vs. environmental influences .
  • Transcriptomics/metabolomics : Pair RNA-seq data with LC-MS/MS profiling to identify cultivar-specific differences in VvSTO2 expression and α-guaiene availability .
  • Statistical modeling : Use multivariate regression to weigh factors like UV exposure, soil pH, and developmental stage on this compound synthesis .

Q. What experimental designs resolve contradictions in this compound’s role in wine aroma perception versus its chemical stability during fermentation?

  • Methodological Answer :

  • Yeast strain trials : Ferment grape must with non-Saccharomyces yeasts (e.g., Torulaspora delbrueckii) to assess this compound extraction efficiency and stability under varying ethanol/pH conditions .
  • Sensory threshold studies : Conduct triangular taste tests with trained panels to determine detection thresholds (ng/L) in wine matrices, controlling for confounding compounds (e.g., terpenes) .
  • Kinetic modeling : Track this compound degradation rates during aging using accelerated shelf-life testing (e.g., 40°C for 90 days) .

Q. How can researchers disentangle the roles of enzymatic activity versus substrate availability in regulating this compound levels during grape maturation?

  • Methodological Answer :

  • Time-series sampling : Collect grape skins at 7-day intervals post-veraison for parallel quantification of α-guaiene (GC-MS) and VvSTO2 mRNA (qPCR) .
  • Inhibitor studies : Apply cytochrome P450 inhibitors (e.g., ketoconazole) to grape cell cultures to assess α-guaiene accumulation in the absence of enzymatic conversion .
  • Compartmentalization assays : Use laser microdissection to isolate epidermal cells for subcellular localization of VvSTO2 and α-guaiene storage .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound in non-Vitis species despite its proposed grape-specific biosynthesis pathway?

  • Methodological Answer :

  • Cross-species enzyme screening : Test CYP71BE homologs in other plants (e.g., black pepper) for α-guaiene oxidation activity via in vitro assays .
  • Phylogenetic analysis : Construct a gene tree of CYP71BE subfamily members to identify evolutionary conservation of this compound-related enzymes .
  • Contamination checks : Re-analyze disputed samples with stricter contamination controls (e.g., blank runs, column conditioning) .

Q. How can conflicting data on this compound’s sensory impact be reconciled with its low concentration thresholds?

  • Methodological Answer :

  • Dose-response curves : Use synthetic this compound spiked into neutral wine at 0.1–100 ng/L to establish psychophysical curves for aroma intensity and quality .
  • Synergy studies : Test this compound’s interaction with other volatiles (e.g., β-damascenone) via omission/addition experiments .

Properties

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMTBMCSQWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18374-76-0
Record name Rotundone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.